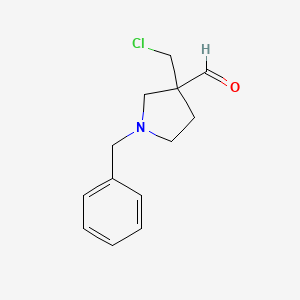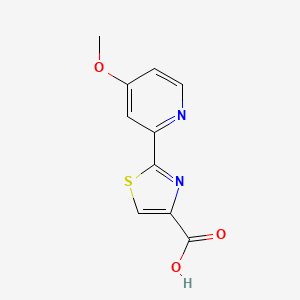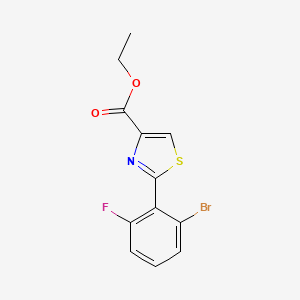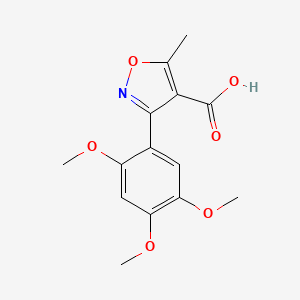
2-(3-Bromophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-2-oxoacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an oxoacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-oxoacetamide typically involves the bromination of a suitable precursor, followed by the introduction of the oxoacetamide group. One common method is the bromination of 3-phenylacetyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromophenylacetyl chloride is then reacted with ammonia or an amine to form the desired oxoacetamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromine addition. The subsequent amide formation can be carried out in batch reactors with optimized conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted phenyl oxoacetamides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the oxoacetamide group can yield amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Substituted phenyl oxoacetamides.
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-2-oxoacetamide involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atom and the oxoacetamide group play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-2-oxoacetamide: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-2-oxoacetamide: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenyl)-2-oxopropanamide: Similar structure with an additional methyl group.
Uniqueness
2-(3-Bromophenyl)-2-oxoacetamide is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-2-oxoacetamide |
InChI |
InChI=1S/C8H6BrNO2/c9-6-3-1-2-5(4-6)7(11)8(10)12/h1-4H,(H2,10,12) |
Clave InChI |
OTFXITLOHWWCFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Aminophenyl)-5-morpholino-7H-thieno[3,2-b]pyran-7-one](/img/structure/B15334405.png)







![2-(3-Fluorophenyl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15334471.png)




